2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

Catalog No.
S561276
CAS No.
17028-61-4
M.F
C8H7NO5
M. Wt
197.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

CAS Number

17028-61-4

Product Name

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

IUPAC Name

2-hydroxy-3-methoxy-5-nitrobenzaldehyde

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

InChI

InChI=1S/C8H7NO5/c1-14-7-3-6(9(12)13)2-5(4-10)8(7)11/h2-4,11H,1H3

InChI Key

HGKHVFKBOHFYSS-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)C=O)[N+](=O)[O-]

Synonyms

2-hydroxy-3-methoxy-5-nitrobenzaldehyde, HMN cpd

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)[N+](=O)[O-]

Synthesis of Organic Compounds:

-Hydroxy-3-methoxy-5-nitrobenzaldehyde serves as a vital building block for the synthesis of various organic compounds. Studies have shown its application in the preparation of:

  • Zinc-selective spiropyran-based fluorescent and photoregenerable receptor: This research explored the use of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde in the synthesis of a molecule capable of selectively binding zinc ions. The resulting compound exhibited fluorescence properties, making it a potential candidate for sensing zinc in biological systems [].
  • (E)-2,4-dihydroxy-N'-(2-hydroxy-3-methoxy-5-nitrobenzylidene)benzohydrazide dihydrate: This study utilized 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde to synthesize a novel hydrazone derivative. The synthesized compound displayed potential applications in medicinal chemistry due to its structural features [].
  • Ethyl 4-(8-methoxy-3,3-dimethyl-6-nitrospiro[chromene-2,2'-indoline]-1'-yl)butanoate and 1-(3-carbomethoxypropyl)-3-3-dimethyl-8-methoxy-6-nitrospiro[2H-1]-benzopyran-2,2-indoline: These studies employed 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde in the synthesis of spirocyclic compounds with potential applications in drug discovery [, ].

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, with the Chemical Abstracts Service number 17028-61-4, is an organic compound characterized by a molecular formula of C8H7NO5C_8H_7NO_5 and a molecular weight of approximately 197.14 g/mol. This compound appears as a light orange to yellow-green crystalline powder, with a melting point ranging from 138°C to 143°C. It is slightly soluble in water and sensitive to air, necessitating storage under inert gas conditions at temperatures between 2°C and 8°C .

As with most chemicals, it's important to handle HMNB with care. Limited data exists on its specific hazards, but general safety guidelines for handling aromatic nitro compounds should be followed. These include:

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling the compound [].
  • Working in a well-ventilated area to avoid inhalation.
  • Storing the compound in a cool, dry place away from incompatible chemicals, especially strong oxidizing agents [].
, particularly in the formation of Schiff bases through condensation reactions. For instance, it can react with primary amines such as 2,4-dimethylaniline or 3,4-difluoroaniline to yield Schiff base ligands, which are subsequently used in coordination chemistry to form metal complexes . The compound also exhibits reactivity typical of aldehydes, including nucleophilic addition and oxidation reactions.

The biological activity of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde has been explored in several studies, particularly its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal species like Candida albicans and Aspergillus niger when tested using broth dilution methods . Additionally, its potential as an anticancer agent is under investigation due to its ability to form metal complexes that may enhance therapeutic efficacy.

The synthesis of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde can be achieved through various methods:

  • Condensation Reactions: The most common method involves the condensation of salicylaldehyde derivatives with nitro compounds.
  • Nitration: Starting from methoxybenzaldehyde, nitration can be performed to introduce the nitro group at the appropriate position.
  • Reduction: Nitro groups can be reduced to amino groups, followed by further functionalization to yield the desired compound.

Specific protocols often involve controlling reaction conditions such as temperature and pH to optimize yield and purity .

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde finds applications in various fields:

  • Synthesis of Fluorescent Probes: It is utilized in creating zinc-selective spiropyran-based fluorescent receptors.
  • Coordination Chemistry: The compound serves as a ligand in synthesizing metal complexes for catalysis and material science.
  • Pharmaceutical Chemistry: Its derivatives are explored for potential use in drug development due to their biological activities.

Interaction studies involving 2-hydroxy-3-methoxy-5-nitrobenzaldehyde primarily focus on its metal complexes. These studies assess how the compound interacts with different metal ions (e.g., copper(II), nickel(II)) and their subsequent biological activities. The formation of these complexes often enhances the stability and solubility of the active compounds, leading to improved antimicrobial properties compared to the parent aldehyde .

Several compounds share structural similarities with 2-hydroxy-3-methoxy-5-nitrobenzaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
4-Hydroxy-5-methoxy-2-nitrobenzaldehyde2454-72-00.87Different hydroxyl positioning affects reactivity.
4,5-Dimethoxy-2-nitrobenzaldehyde20357-25-90.87Contains two methoxy groups altering solubility.
3-Methoxy-5-nitrosalicylaldehyde78238-12-70.88Variation in nitro group position affects properties.
5-Nitro-o-vanillin97-51-80.88Exhibits distinct flavor profile; used in food industry.

The unique positioning of functional groups in 2-hydroxy-3-methoxy-5-nitrobenzaldehyde contributes to its distinct chemical reactivity and biological activity compared to these similar compounds .

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17028-61-4

Wikipedia

3-Methoxy-5-nitrosalicylaldehyde

Dates

Modify: 2023-08-15

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